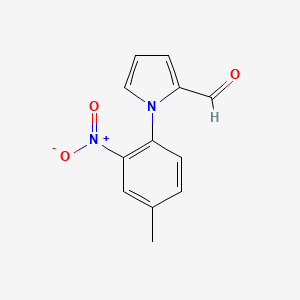
4'-Chloro-4-dimethylaminoazobenzene
Descripción general
Descripción
4’-Chloro-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14ClN3 . It is used as a chromophoric labeling reagent in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-4-dimethylaminoazobenzene consists of 14 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The molecular weight of this compound is 259.74 g/mol .Physical And Chemical Properties Analysis
4’-Chloro-4-dimethylaminoazobenzene is a solid at 20 degrees Celsius . It has a melting point range of 158.0 to 162.0 degrees Celsius . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 404.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 76.3±0.5 cm3 .Aplicaciones Científicas De Investigación
4'-Chloro-4-dimethylaminoazobenzene has a variety of applications in scientific research. It is used in the synthesis of organic molecules, as a catalyst in chemical reactions, and as a fluorescent dye for microscopy and spectroscopy. This compound is also used in the study of biochemical and physiological effects, as it is known to interact with proteins and other biological molecules. Additionally, this compound can be used to study the effects of environmental pollutants on living organisms.
Mecanismo De Acción
The mechanism of action of 4'-Chloro-4-dimethylaminoazobenzene is not well understood, but it is believed to involve the binding of the compound to proteins and other biological molecules. This compound binds to proteins through hydrogen bonding and hydrophobic interactions, resulting in changes in the structure and function of the proteins. These changes can have a variety of effects, from altering the activity of enzymes to altering the expression of genes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It is known to interact with proteins and other biological molecules, resulting in changes in the structure and function of the proteins. These changes can have a variety of effects, from altering the activity of enzymes to altering the expression of genes. Additionally, this compound has been shown to interfere with the production of certain hormones, resulting in changes in the body’s metabolism and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4'-Chloro-4-dimethylaminoazobenzene is its low cost and high stability. This compound is also easy to synthesize, making it an ideal choice for laboratory experiments. Additionally, this compound is non-toxic and has a low environmental impact, making it a safe and sustainable choice for research. However, this compound can be difficult to purify, as it can easily become contaminated with other compounds. Additionally, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on 4'-Chloro-4-dimethylaminoazobenzene. One area of research is the development of new methods for synthesizing and purifying this compound. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential applications in medicine and in the production of organic materials. Finally, research could be done on the environmental impacts of this compound, as well as its potential for use in environmental remediation.
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWHNMIYCHFRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037484 | |
| Record name | 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-76-1 | |
| Record name | 4-[2-(4-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, N,N-dimethyl-p-((p-chlorophenyl)azo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(PARA-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)










